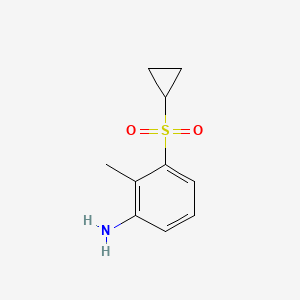
3-(Cyclopropylsulfonyl)-2-methylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Cyclopropylsulfonyl)-2-methylaniline, also known as CSA, is an organic compound belonging to the family of sulfonyl anilines. It is a white crystalline solid with the molecular formula C8H10N2O2S. It is soluble in most organic solvents and has a melting point of approximately 130°C. CSA has a wide range of applications in scientific research, including in the fields of organic synthesis, drug delivery, and biochemistry.
Wirkmechanismus
3-(Cyclopropylsulfonyl)-2-methylaniline has also been studied for its potential as a biochemical and physiological agent. It has been shown to act as an inhibitor of several enzymes, including cytochrome P450 enzymes and cyclooxygenase-2. It has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to have anti-tumor activity.
Biochemical and Physiological Effects
3-(Cyclopropylsulfonyl)-2-methylaniline has been studied for its potential effects on biochemical and physiological processes. It has been found to have anti-inflammatory and anti-tumor activities, and to inhibit several enzymes, including cytochrome P450 enzymes and cyclooxygenase-2. Additionally, 3-(Cyclopropylsulfonyl)-2-methylaniline has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6.
Vorteile Und Einschränkungen Für Laborexperimente
3-(Cyclopropylsulfonyl)-2-methylaniline has several advantages for use in laboratory experiments. It is relatively inexpensive and readily available, and it can be used in a wide range of reactions and applications. However, 3-(Cyclopropylsulfonyl)-2-methylaniline also has some limitations. It is highly toxic, and it can be difficult to handle and store, as it is sensitive to light and air.
Zukünftige Richtungen
Given its potential as a biochemical and physiological agent, 3-(Cyclopropylsulfonyl)-2-methylaniline has a wide range of potential future applications. Further research could explore its potential as a drug delivery system, as well as its potential for use in the synthesis of other drugs. Additionally, further research could investigate its potential for use in other biochemical and physiological processes, such as in the regulation of gene expression and cellular metabolism. Finally, further research could investigate the potential for 3-(Cyclopropylsulfonyl)-2-methylaniline to be used as a biomarker for the detection of various diseases.
Synthesemethoden
3-(Cyclopropylsulfonyl)-2-methylaniline can be synthesized from the reaction of cyclopropyl bromide with methanesulfonyl chloride in the presence of an amine base, such as pyridine, triethylamine, or diisopropylethylamine. The reaction proceeds in two steps, with the first step involving the formation of the cyclopropylsulfonyl chloride, which then reacts with the aniline in the second step to form 3-(Cyclopropylsulfonyl)-2-methylaniline. The reaction is typically carried out in a solvent such as dichloromethane or toluene.
Wissenschaftliche Forschungsanwendungen
3-(Cyclopropylsulfonyl)-2-methylaniline has a wide range of applications in scientific research. It is commonly used as a reagent in organic synthesis, as it can be used to introduce a sulfonyl group into an organic molecule. It has also been used in the synthesis of a variety of drugs, including anti-inflammatory agents and anticonvulsants. Furthermore, 3-(Cyclopropylsulfonyl)-2-methylaniline is used in drug delivery systems, as its sulfonyl group can be used to attach drugs to a carrier molecule.
Eigenschaften
IUPAC Name |
3-cyclopropylsulfonyl-2-methylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S/c1-7-9(11)3-2-4-10(7)14(12,13)8-5-6-8/h2-4,8H,5-6,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBKUOYDLAVUQFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1S(=O)(=O)C2CC2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Cyclopropylsulfonyl)-2-methylaniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

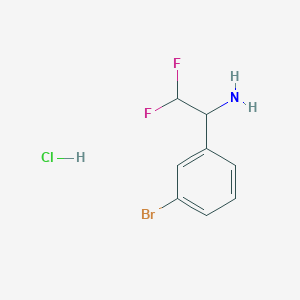
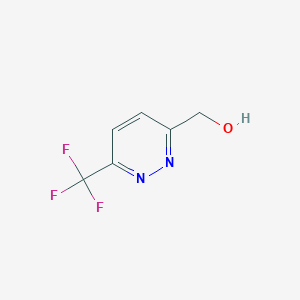

![tert-Butyl N-[2-(4-methyl-4-piperidyl)ethyl]carbamate oxalate](/img/structure/B6298730.png)




![t-Butyl 6-methoxy-2-methyl-3-(methylthio)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B6298760.png)
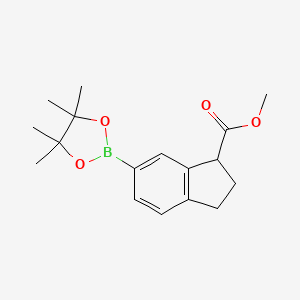
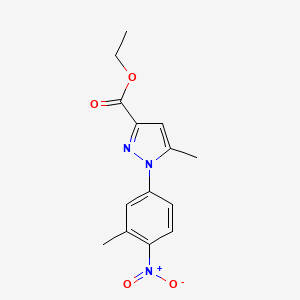

![[1-Methyl-4-(trifluoromethyl)-4-piperidyl]methanol](/img/structure/B6298790.png)
![5-Cbz-5-Aza-spiro[2.4]heptane-7-carboxylic acid, 95%](/img/structure/B6298793.png)